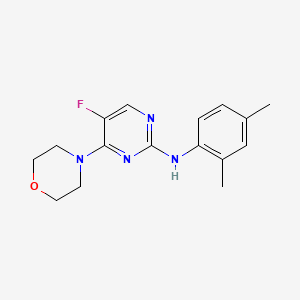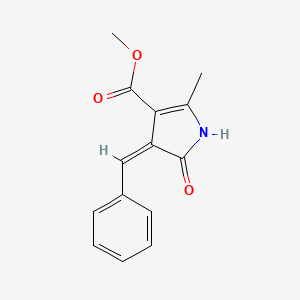
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenylamine with a fluorinated pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylphenyl isocyanate
- Amitraz
Uniqueness
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine is unique due to its combination of a fluorinated pyrimidine ring and a morpholine moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-3-4-14(12(2)9-11)19-16-18-10-13(17)15(20-16)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXREPSFMRDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C(C(=N2)N3CCOCC3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3847953.png)
![(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B3847965.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3847969.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B3847972.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3847978.png)
![N-(Prop-2-EN-1-YL)-N'-[(pyridin-2-YL)methyl]ethanediamide](/img/structure/B3847984.png)
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-prop-2-enyloxamide](/img/structure/B3847988.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3847990.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)

![N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B3848056.png)

